3-Phenyl-2-isoxazoline
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Overview
Description
3-Phenyl-4,5-dihydroisoxazole is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4,5-dihydroisoxazole typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of benzonitrile N-oxide with 3-nitroprop-1-ene, resulting in the formation of the desired isoxazole derivative . This reaction is often carried out under mild conditions, making it an efficient and practical approach.
Industrial Production Methods: Industrial production of 3-phenyl-4,5-dihydroisoxazole may involve similar synthetic routes but on a larger scale. The use of catalysts such as copper(I) or ruthenium(II) can enhance the efficiency of the cycloaddition reactions . Additionally, microwave-assisted synthesis has been explored to improve reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or hydroxylamines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted isoxazoles, amines, oximes, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Phenyl-4,5-dihydroisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-phenyl-4,5-dihydroisoxazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Phenylisoxazole: Lacks the dihydro moiety, resulting in different chemical reactivity and biological activity.
4,5-Dihydroisoxazole: Similar structure but without the phenyl group, leading to variations in its applications and properties.
Uniqueness: 3-phenyl-4,5-dihydroisoxazole stands out due to its unique combination of the phenyl group and the dihydroisoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-phenyl-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFPAGCSDWQXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357012 |
Source
|
Record name | Isoxazole, 4,5-dihydro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14397-33-2 |
Source
|
Record name | Isoxazole, 4,5-dihydro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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